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Introduction

The N-terminal tail of histone H3 is a critical hub for post-translational modifications that
orchestrate chromatin dynamics and gene regulation. The peptide sequence spanning amino
acids 23-34 of human histone H3, with the sequence KQLATKAARKSAPATGGVKKPHR,
contains a key phosphorylation site at Serine 28 (S28). Phosphorylation of H3S28 is a dynamic
modification implicated in transcriptional activation and chromosome condensation during

mitosis.

This histone mark is primarily deposited by the Mitogen- and Stress-Activated Kinases 1 and 2
(MSK1/2) in response to extracellular signals, and by Aurora B Kinase during cell division.[1][2]
[3] The strategic location of S28 within the Ala-Arg-Lys-Ser (ARKS) motif makes it a prime
substrate for these kinases.[4] Consequently, the Histone H3 (23-34) peptide serves as an
excellent substrate for in vitro kinase assays designed to study the activity of these kinases,
screen for inhibitors, and elucidate their role in cellular signaling pathways.
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Key Features of the Histone H3 (23-34) Peptide
Substrate

¢ High Specificity: The defined amino acid sequence provides a specific substrate for kinases
known to target the H3S28 site, such as MSK1/2 and Aurora B.

o Versatility: This peptide can be utilized in a variety of kinase assay formats, including
radiometric, fluorescence-based (TR-FRET), and luminescence-based methods.

+ Relevance: Assays employing this peptide directly investigate a biologically significant
phosphorylation event involved in gene regulation and mitosis.

Applications

e Kinase Activity Profiling: Determine the substrate specificity and kinetic parameters of
purified kinases.

e High-Throughput Screening (HTS): Screen compound libraries for potential inhibitors of
H3S28 kinases like MSK1/2 and Aurora B.[5]

e Mechanism of Action Studies: Investigate the signaling pathways leading to H3S28
phosphorylation.

e Drug Development: Characterize the potency and selectivity of lead compounds targeting
these kinase pathways.

Signaling Pathway: MAPK/MSK-Mediated H3S28
Phosphorylation

The phosphorylation of Histone H3 at Serine 28 is a key downstream event in the Mitogen-
Activated Protein Kinase (MAPK) signaling cascade. This pathway is a crucial regulator of gene
expression in response to various extracellular stimuli.
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MAPK/MSK signaling to Histone H3S28.
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Quantitative Data

The following table summarizes inhibitory activities of selected compounds against kinases that
phosphorylate Histone H3 at Serine 28. While specific Km and Vmax values for the H3 (23-34)
peptide are not readily available in the literature, IC50 values provide a reliable measure for
comparing inhibitor potency.

Kinase Inhibitor IC50 (nM) Assay Context
Aurora B SNS-314 31 Biochemical assay

Biochemical
Aurora B PHA-739358 79

competitive assay

Inhibition of Histone
H3 (Serl0)

phosphorylation in

Aurora B PF-03814735 ~50

cells

Aurora B VX-680 18 (Ki) Biochemical assay

H3S28ph levels in

bone marrow-derived
MSK1/2 RMM-64 980

macrophages

(BMDM)

Data sourced from multiple studies.

Experimental Protocols
General Experimental Workflow

The general workflow for an in vitro kinase assay using the Histone H3 (23-34) peptide is
outlined below. This can be adapted for various detection methods.
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1. Prepare Reagents
- Kinase Buffer
- ATP Solution
- H3 (23-34) Peptide
- Kinase Enzyme
- Inhibitor (optional)

2. Set up Kinase Reaction

- Add buffer, peptide, and kinase
to microplate wells.

3. Add Inhibitor (optional)
- Add test compounds and controls.

4. Initiate Reaction

- Add ATP to start phosphorylation.

5. Incubate
- Typically 30-60 min at 30°C or RT.

6. Stop Reaction
- Add EDTA or other stop solution.

7. Detection
- Add detection reagents
(e.g., antibody, scintillant).

8. Read Signal
- Measure radioactivity, fluorescence,
or luminescence.

Click to download full resolution via product page

General workflow for a kinase assay.
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Protocol 1: Radiometric Kinase Assay using [y-**P]ATP

This protocol is considered a gold standard for its direct measurement of phosphate
incorporation.

Materials:
o Histone H3 (23-34) peptide
o Active Kinase (e.g., MSK1 or Aurora B)

o Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

o [y-2P]JATP (10 mCi/ml)

e Unlabeled ATP (10 mM stock)

e P81 Phosphocellulose Paper

e 75 mM Phosphoric Acid

 Scintillation Counter and Scintillation Fluid
o Microcentrifuge tubes or 96-well plate
Procedure:

o Prepare a master mix containing the kinase buffer, Histone H3 (23-34) peptide (final
concentration typically 50-100 uM), and the active kinase (final concentration will vary
depending on the enzyme's activity, e.g., 5-50 nM).

 Aliquot the master mix into reaction tubes or wells.

e If screening inhibitors, add the compounds at desired concentrations. Add DMSO for control
wells.

o Prepare the ATP mix: Combine unlabeled ATP and [y-32P]ATP to achieve the desired final
concentration (e.g., 100 uM) and specific activity.
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« Initiate the reaction by adding the ATP mix to each reaction tube/well. The final reaction
volume is typically 20-50 pL.

¢ |ncubate the reactions at 30°C for 30-60 minutes.

» Stop the reaction by spotting a portion of the reaction mixture (e.g., 10 uL) onto P81
phosphocellulose paper.

e Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove
unincorporated [y-32P]ATP.

» Rinse the paper with acetone and let it air dry.

e Quantify the incorporated radioactivity by placing the paper spots into scintillation vials with
scintillation fluid and counting in a scintillation counter.

Protocol 2: TR-FRET (Time-Resolved Fluorescence
Resonance Energy Transfer) Kinase Assay

This non-radiometric, homogeneous assay format is well-suited for high-throughput screening.
Materials:

o Histone H3 (23-34) peptide, often biotinylated or with another tag for detection.

o Active Kinase (e.g., MSK1 or Aurora B)

» Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

e ATP
e Europium (Eu)-labeled anti-phospho-H3S28 antibody (Donor)
o Streptavidin-conjugated acceptor fluorophore (e.g., ULight™ dye or APC)

e TR-FRET compatible microplate reader
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Low-volume 384-well plates

Procedure:

Prepare the kinase reaction mixture: In each well of a 384-well plate, add the kinase,
biotinylated Histone H3 (23-34) peptide (e.g., 50 nM), and kinase buffer.

If screening inhibitors, add the compounds at desired concentrations. Add DMSO for control
wells.

Initiate the reaction by adding ATP to a final concentration appropriate for the kinase (e.g., 20
KUM). The final reaction volume is typically 10-20 pL.

Incubate the plate at room temperature for 60 minutes.
Stop the reaction by adding an EDTA-containing stop buffer.

Prepare the detection mix: Dilute the Eu-labeled anti-phospho-H3S28 antibody and the
streptavidin-acceptor in detection buffer.

Add the detection mix to each well.
Incubate at room temperature for 60 minutes to allow for antibody binding.

Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both
the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) to determine the extent
of peptide phosphorylation.

Protocol 3: Luminescent Kinase Assay (e.g., Kinase-
Glo®)

This assay measures kinase activity by quantifying the amount of ATP remaining after the

kinase reaction.

Materials:
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o Histone H3 (23-34) peptide

e Active Kinase (e.g., MSK1 or Aurora B)
o Kinase Buffer (low in ATP)

e ATP

e Kinase-Glo® Reagent

e White, opaque 96- or 384-well plates

e Luminometer

Procedure:

» Set up the kinase reaction in the wells of a white microplate by adding kinase buffer, Histone
H3 (23-34) peptide, and the kinase enzyme.

« If screening inhibitors, add the compounds at desired concentrations.

« Initiate the reaction by adding ATP. The initial ATP concentration should be at or below the
Km of the kinase for ATP to ensure a significant decrease in ATP upon phosphorylation.

¢ Incubate the plate at room temperature for 30-60 minutes.

e Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase
reaction and initiates the luminescent signal.

 Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Measure luminescence using a plate-reading luminometer. The light output is inversely
proportional to the kinase activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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